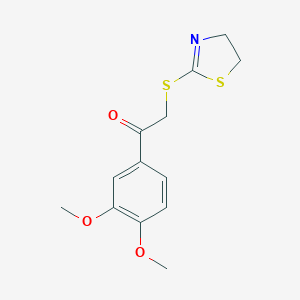![molecular formula C9H8N4O2S2 B269898 4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide](/img/structure/B269898.png)
4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thieno and thiazino ring fused to a purine core. The presence of the 8,8-dioxide group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide typically involves multi-step reactions. One common method includes the reaction of 3,4-dibromosulfolane with thiouracils . The reaction conditions often require specific solvents and temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves scaling up the laboratory methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with DMAD can lead to the formation of thienoazocines .
Scientific Research Applications
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno and thiazino fused purines, such as:
Uniqueness
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide is unique due to its specific fusion of thieno and thiazino rings with a purine core and the presence of the 8,8-dioxide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H8N4O2S2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide |
InChI |
InChI=1S/C9H8N4O2S2/c14-17(15)1-5-6(2-17)16-9-7-8(10-3-11-9)12-4-13(5)7/h3-6H,1-2H2 |
InChI Key |
FWTFLWHNCOSUFY-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)SC3=NC=NC4=C3N2C=N4 |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC3=NC=NC4=C3N2C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B269825.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B269881.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)
